molecular formula C9H10O2 B117257 2-Phenylpropionic acid CAS No. 492-37-5

2-Phenylpropionic acid

Cat. No.: B117257
CAS No.: 492-37-5
M. Wt: 150.17 g/mol
InChI Key: YPGCWEMNNLXISK-UHFFFAOYSA-N
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Description

2-Phenylpropionic acid, also known as hydratropic acid, is an organic compound with the molecular formula C₉H₁₀O₂. It is a white crystalline solid with a faint, sweet odor. This compound belongs to the class of phenylpropanoids and is structurally characterized by a phenyl group attached to a propionic acid moiety.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including benzoic acid derivatives.

    Reduction: It can be reduced to form 2-phenylpropanol.

    Substitution: The compound can participate in substitution reactions, such as halogenation, to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-Phenylpropanol.

    Substitution: Halogenated this compound derivatives.

Mechanism of Action

Target of Action

2-Phenylpropionic acid, also known as hydratropic acid, is a metabolite of alpha-methylstyrene It is known that similar compounds, known as profens, are nonselective, nonsteroidal anti-inflammatory drugs (nsaids) that reduce pain, body temperature in fever, signs of inflammation, and slow the development of cancers .

Mode of Action

Profens, which are derivatives of 2-phenylpropanoic acid, are known to have anti-inflammatory, analgesic, and antipyretic effects . These effects are generally achieved by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, which are involved in the production of prostaglandins, substances that mediate inflammation and pain .

Biochemical Pathways

This compound is a metabolite in the metabolic pathway of alpha-methylstyrene . In plants, phenylpropanoids, including this compound, are derived from the amino acids phenylalanine and tyrosine . In the gut microbiota, 3-phenylpropionic acid, a related compound, is produced from phenylalanine . This compound has been shown to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway .

Pharmacokinetics

Profens, which are structurally similar, generally have moderately short initial half-lives of 2–5 hours but long terminal half-lives . Some profens undergo in vivo stereochemical inversion, a process that occurs through the intermediate coenzyme A (CoA) conjugates . This could potentially affect the bioavailability of the drug.

Result of Action

It is known that profens have anti-inflammatory, analgesic, and antipyretic effects . Additionally, 3-phenylpropionic acid, a related compound, has been shown to promote intestinal epithelial barrier function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of 3-phenylpropionic acid from phenylalanine . Additionally, the pH and temperature of the environment could potentially affect the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

2-Phenylpropionic acid is a metabolite of alpha-methylstyrene . It is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity . It is also used in nucleation inhibitors in Dutch resolution of diastereomers .

Cellular Effects

Research has shown that 3-phenylpropionic acid, a metabolite derived from Bacteroides fragilis, enhances intestinal epithelial barrier function . It does this by activating the aryl hydrocarbon receptor (AhR) signaling pathway . Another study found that 3-phenylpropionic acid promotes myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to reduce NAD+ synthesis, subsequently suppressing the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 . Furthermore, 3-phenylpropionic acid may inhibit Foxo3 activity by directly binding .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, enantiomeric analysis of this compound in biological fluids has been conducted using high-performance liquid chromatography (HPLC) .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, a study on rats showed that the metabolic activation pathways of this compound, namely acyl-CoA formation and acyl glucuronidation, were influenced by the dosage of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of alpha-methylstyrene . In addition, it has been found to reduce NAD+ synthesis, subsequently suppressing the tricarboxylic acid cycle .

Transport and Distribution

Its solubility in water and its molecular weight suggest that it may be transported and distributed within cells and tissues via passive diffusion .

Scientific Research Applications

2-Phenylpropionic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness:

  • 2-Phenylpropionic acid is unique due to its specific structural features and its wide range of applications in various fields, from pharmaceuticals to industrial chemistry.

Properties

IUPAC Name

2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCWEMNNLXISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID80862027
Record name (+/-)-2-Phenylpropionic acid
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Molecular Weight

150.17 g/mol
Source PubChem
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Physical Description

Solid
Record name 2-Phenylpropionate
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CAS No.

492-37-5, 2328-24-7, 7782-26-5
Record name 2-Phenylpropionic acid
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Record name Hydratropic acid
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Record name Benzeneacetic acid, .alpha.-methyl-
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Record name (+/-)-2-Phenylpropionic acid
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Record name 2-PHENYLPROPIONIC ACID
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Record name 2-Phenylpropionate
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Synthesis routes and methods I

Procedure details

To a solution of 24.5 g. of 2-methane-sulphonyloxyhydratropic acid in 200 ml. of methanol 28 ml. of triethylamine and 2 g. of a 5% palladium-on-charcoal catalyst are added. The mixture is hydrogenated at 25° C., under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water and acidified with a 20% aqueous hydrochloric acid solution. The separated hydratropic acid is extracted with chloroform. The chloroform solution is dried over sodium sulphate, evaporated and the residue is distilled off. 13.5 g. (90%) of hydratropic acid are obtained, boiling at 145° C. (13 mmHg.); nD25 =1.5219.
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2-methane-sulphonyloxyhydratropic acid
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Synthesis routes and methods II

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of methyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber of the electrolytic cell was supplied with a solution of 3.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of platinum for both the anode and cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at room temperature, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was removed by distillation and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methylphenylacetate in a yield of 78% and α-methylphenylacetic acid in a yield of 15%. The spectral data of the ester were as follows.
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Synthesis routes and methods III

Procedure details

A solution comprising 5 parts of α-chloropropiophenone and 3 parts of anyhydrous potassium carbonate in 300 parts of anhydrous methyl alcohol was irradiated by means of a medium pressure 200W mercury vapour lamp for 6 hours at 30° C. The solvent was removed by distillation and the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours to effect hydrolysis and thereby to yield 3.2 parts of α-phenyl propionic acid b.p. 125° C. at 20 mm mercury.
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Synthesis routes and methods IV

Procedure details

α-Phenylmethylpropionate can be obtained under similar conditions, by reacting a mixture of phenylacetic acid, dimethyl carbonate and K2CO3, in a 1:20:2 molar ratio, in autoclave at a temperature of 225° C., for 15 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [, , , ] Both mammals and certain microorganisms, such as Verticillium lecanii and Cordyceps militaris, can perform chiral inversion of 2-Phenylpropionic acid. This process involves the exchange of the alpha-methine proton while retaining the original atoms at the beta-methyl position. The mechanism is thought to involve enzymatic epimerization of acyl-CoA thioester derivatives.

A: [] Studies show that 2-Phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) exhibits a higher reactivity with glutathione (GSH) compared to 2-Phenylpropionyl-1-O-acyl glucuronide (2-PPA-1-O-G). This suggests that acyl-CoA thioesters may play a more significant role in the formation of covalent adducts with proteins in vivo.

ANone: The molecular formula of this compound is C9H10O2, and its molecular weight is 150.17 g/mol.

A: [] Gas phase studies using resonant 2-photon ionization (R2PI) have provided insights into the conformational preferences of this compound. These studies suggest that a low barrier to interconversion exists between the two most stable conformers.

A: [, ] Yes, electrocarboxylation of acetophenone in the presence of CO2 offers a viable route to synthesize 2-hydroxy-2-phenylpropionic acid. The choice of electrodes, working potential, and solvent system significantly influences the yield and selectivity of this reaction.

A: [] Yes, docking and molecular dynamics simulations have been employed to elucidate the enantioselective interactions between a Pirkle-type CSP and this compound enantiomers, providing insights into the mechanism of chiral separation.

A: [] Studies have demonstrated that a hydrophobic substituent, such as thiazolyloxy, on the benzene ring of this compound is crucial for its inhibitory activity against prostaglandin synthetase. The position and nature of the substituent significantly influence the potency. For instance, para-substituted derivatives exhibit the highest inhibitory activity.

A: [] Complexation with β-Cyclodextrin (β-CyD) has been shown to alter the physicochemical properties of this compound enantiomers, impacting their bioavailability. The binding constant, stoichiometry, and pKa of the complex are influenced by factors like pH and the stereochemistry of the enantiomer.

A: [, ] Renal dysfunction has been shown to significantly impact the pharmacokinetic parameters of this compound enantiomers. Specifically, it increases the fraction of (R)-2-Phenylpropionic acid undergoing inversion and reduces the clearance of both enantiomers, likely due to effects on acyl-glucuronide futile cycles.

A: [] Yes, binding studies have revealed that (R)-2-Phenylpropionic acid binds more avidly to rabbit albumin than (S)-2-Phenylpropionic acid at specific binding sites. This enantioselective binding can have implications for drug disposition and should be considered in pharmacokinetic studies.

A: [, , , , ] Several analytical techniques have been employed to analyze this compound enantiomers, including:

    A: [, , ] Various analytical methods are used to study this compound metabolism:* HPLC: This technique, coupled with UV detection or mass spectrometry, allows for the separation and quantification of this compound, its acyl glucuronides, and CoA thioesters.* Scintillation counting: This method can be used to measure the covalent binding of radiolabeled this compound to proteins.

    A: [] Yes, studies have shown that this compound, along with other volatile fatty acids and aromatic carboxylic acids, can suppress the germination of Monochoria vaginalis, a common weed in rice paddies. This suppression is influenced by factors like pH and the synergistic effects of different organic acids.

    A: [] Fibrates, a class of lipid-lowering drugs, exhibit differential effects on the metabolic activation of this compound. Clofibric acid increases the hepatic exposure of 2-PPA-CoA, leading to enhanced covalent binding to liver protein. In contrast, fenofibrate and gemfibrozil decrease the levels of reactive metabolites, potentially reducing the risk of covalent binding.

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